1-Cyclopentylethan-1-amine
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Overview
Description
“1-Cyclopentylethan-1-amine” is a chemical compound with the CAS Number: 38118-79-5 . It has a molecular weight of 113.2 and is typically in liquid form .
Synthesis Analysis
The synthesis of amines like “1-Cyclopentylethan-1-amine” can be achieved through several methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines .
Molecular Structure Analysis
The molecular formula of “1-Cyclopentylethan-1-amine” is C7H16ClN . The InChI representation of the molecule is InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H . The canonical SMILES representation is CC(C1CCCC1)N.Cl .
Physical And Chemical Properties Analysis
“1-Cyclopentylethan-1-amine” has a molecular weight of 149.66 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has 1 rotatable bond . The exact mass is 149.0971272 g/mol and the monoisotopic mass is also 149.0971272 g/mol . The topological polar surface area is 26 Ų . It has 9 heavy atoms and no formal charge . The complexity of the molecule is 64.8 .
Scientific Research Applications
Catalysis and Chemical Synthesis
1-Cyclopentylethan-1-amine, a type of cyclopentylamine, has notable applications in catalysis and chemical synthesis. For instance, Ru/Nb2O5 catalysts utilizing cyclopentanone have been employed for the reductive amination process under mild conditions. This catalytic system, specifically the 1% Ru/Nb2O5−L catalyst, showcases excellent performance with cyclopentylamine yield reaching 84%. The catalyst is stable and doesn’t show significant deactivation even after multiple runs. It's also extendable to a range of aldehydes/ketones. The catalyst’s activity is strongly influenced by the geometric effect, with layered Nb2O5 material possessing the highest surface area, resulting in the highest Ru dispersion and thereby the highest catalytic activity. The in-situ DRIFT-MS technique helped in understanding the reaction mechanism, indicating that Ru species play a crucial role in activating carbonyl groups (Guo et al., 2019).
Materials Science and Polymer Chemistry
Cyclopentylamine derivatives are also significant in the field of materials science and polymer chemistry. In one study, primary mono-amine (furfuryl amine) was utilized as a chain extender to create linear polyurethane bearing pendant furan groups (L-PU-Furan). The reactivity between the resultant urea group and NCO group at higher temperatures allowed furfuryl amine to function as a chain extender. The resulting pendant cross-linked polyurethane containing Diels–Alder bonds exhibited excellent thermal reversibility and healable properties, as evidenced by various characterization methods (Du et al., 2014).
Environmental Chemistry
In the realm of environmental chemistry, β-Cyclodextrin-polyurethane polymers synthesized through the reaction of β-cyclodextrin with hexamethylene diisocyanate have been used as sorbents for solid-phase extraction (SPE) of carcinogenic aromatic amines from water. This novel SPE material offers better recovery and estimation of banned arylamines compared to commercially available sorbents (Bhaskar et al., 2004).
Safety And Hazards
The safety information for “1-Cyclopentylethan-1-amine” indicates that it is associated with several hazards. The hazard statements include H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-cyclopentylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIUUMEKSNMLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylethanamine | |
CAS RN |
38118-79-5 |
Source
|
Record name | (1-cyclopentylethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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